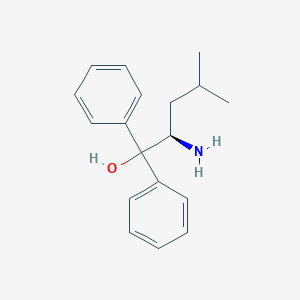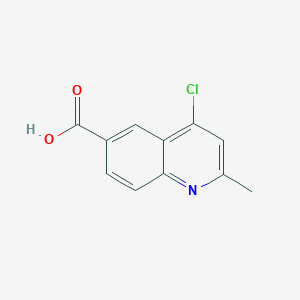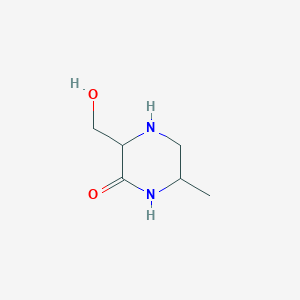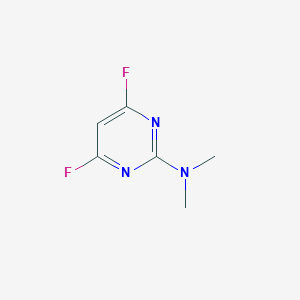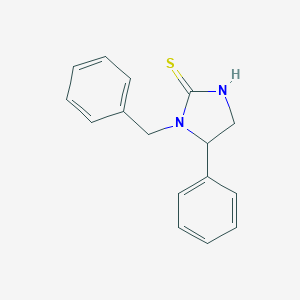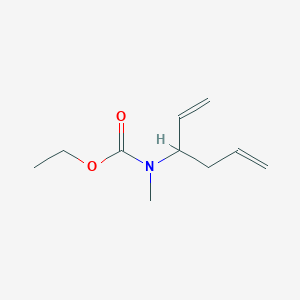![molecular formula C9H17NOSi B069424 N-[4-(Trimethylsilyl)-3-butynyl]acetamide CAS No. 183208-72-2](/img/structure/B69424.png)
N-[4-(Trimethylsilyl)-3-butynyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Trimethylsilyl)-3-butynyl]acetamide (TBTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBTA is a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis. In
Mecanismo De Acción
N-[4-(Trimethylsilyl)-3-butynyl]acetamide acts as a ligand that coordinates with copper ions to form a catalytically active species. The copper-N-[4-(Trimethylsilyl)-3-butynyl]acetamide complex facilitates the CuAAC reaction by stabilizing the intermediate species and accelerating the reaction rate. The mechanism of action of N-[4-(Trimethylsilyl)-3-butynyl]acetamide in other chemical reactions is similar, where it acts as a ligand that facilitates the reaction by stabilizing the intermediate species.
Efectos Bioquímicos Y Fisiológicos
N-[4-(Trimethylsilyl)-3-butynyl]acetamide has no known biochemical or physiological effects in living organisms. It is primarily used in chemical reactions and has no reported toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(Trimethylsilyl)-3-butynyl]acetamide is a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis. It is easy to synthesize and has a long shelf life. However, N-[4-(Trimethylsilyl)-3-butynyl]acetamide is sensitive to moisture and air, which can affect its reactivity. Additionally, N-[4-(Trimethylsilyl)-3-butynyl]acetamide is relatively expensive, which can be a limitation for lab experiments with a limited budget.
Direcciones Futuras
N-[4-(Trimethylsilyl)-3-butynyl]acetamide has a wide range of potential applications in various fields, including organic synthesis, bioimaging, and biosensing. Future research could focus on developing new synthetic methods that use N-[4-(Trimethylsilyl)-3-butynyl]acetamide as a reagent. Additionally, N-[4-(Trimethylsilyl)-3-butynyl]acetamide could be used in the development of new fluorescent dyes and metal nanoparticles with enhanced properties. Finally, N-[4-(Trimethylsilyl)-3-butynyl]acetamide could be used in the development of new catalytic systems for various chemical reactions.
Métodos De Síntesis
N-[4-(Trimethylsilyl)-3-butynyl]acetamide can be synthesized using a simple three-step procedure. The first step involves the reaction of propargyl alcohol with trimethylsilyl chloride to form propargyl trimethylsilyl ether. The second step involves the reaction of propargyl trimethylsilyl ether with acetic anhydride to form N-(prop-2-ynyl)acetamide. In the final step, N-(prop-2-ynyl)acetamide is reacted with trimethylsilyl trifluoromethanesulfonate to form N-[4-(Trimethylsilyl)-3-butynyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-(Trimethylsilyl)-3-butynyl]acetamide has been widely used in various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the synthesis of complex organic molecules. N-[4-(Trimethylsilyl)-3-butynyl]acetamide is also used in the synthesis of fluorescent dyes, which have applications in bioimaging and biosensing. Additionally, N-[4-(Trimethylsilyl)-3-butynyl]acetamide has been used in the preparation of metal nanoparticles, which have applications in catalysis, electronics, and medicine.
Propiedades
Número CAS |
183208-72-2 |
|---|---|
Nombre del producto |
N-[4-(Trimethylsilyl)-3-butynyl]acetamide |
Fórmula molecular |
C9H17NOSi |
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
N-(4-trimethylsilylbut-3-ynyl)acetamide |
InChI |
InChI=1S/C9H17NOSi/c1-9(11)10-7-5-6-8-12(2,3)4/h5,7H2,1-4H3,(H,10,11) |
Clave InChI |
JDGWHYHCAOIXOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC#C[Si](C)(C)C |
SMILES canónico |
CC(=O)NCCC#C[Si](C)(C)C |
Sinónimos |
Acetamide, N-[4-(trimethylsilyl)-3-butynyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
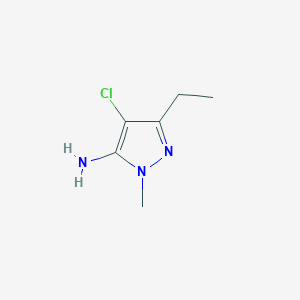

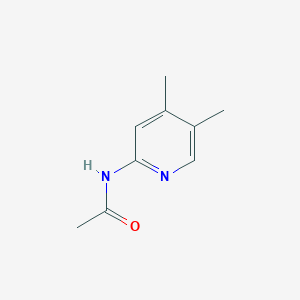
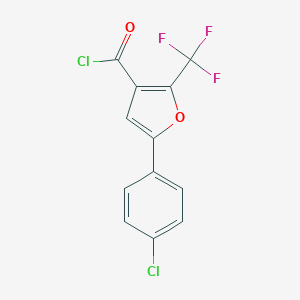
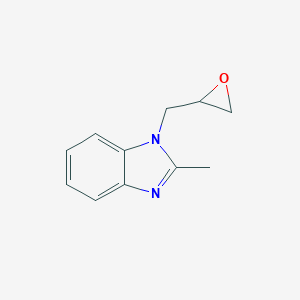

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
